molecular formula C26H26N4O4S B3956284 ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate

ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate

Cat. No.: B3956284
M. Wt: 490.6 g/mol
InChI Key: SIGLGMAOFFQJEN-UHFFFAOYSA-N
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Description

Ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinyl group, a sulfonyl group, and a glycinate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalazinyl intermediate: This step involves the reaction of 2-methylphthalazin-1-one with an appropriate amine to form the phthalazinyl intermediate.

    Sulfonylation: The phthalazinyl intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with glycine ester: The final step involves coupling the sulfonylated intermediate with ethyl glycinate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action.

    Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate can be compared with other similar compounds, such as:

    Ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]alaninate: This compound has a similar structure but contains an alanine ester instead of a glycine ester.

    Ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]valinate: This compound contains a valine ester instead of a glycine ester.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]phenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-34-24(31)16-27-35(32,33)23-15-19(14-13-18(23)3)25-20-10-6-7-11-21(20)26(30-29-25)28-22-12-8-5-9-17(22)2/h5-15,27H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGLGMAOFFQJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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